Sensory Profile Differentiation: Oct-4-en-2-one vs. Related Octenones
In a comparative sensory assessment of five unsaturated octenones, Oct-4-en-2-one was distinctly characterized as having a 'good black tea aroma,' a profile that is unique among its positional isomers. In stark contrast, Oct-1-en-3-one was described as 'cooked mushroom,' Oct-3-en-2-one as 'nutty,' and Oct-4-en-3-one as 'berry-like' [1]. This head-to-head comparison establishes that the sensory impact is determined by the precise molecular architecture, making the compounds non-substitutable for targeted flavor creation [1].
| Evidence Dimension | Organoleptic Character (Odor Description) |
|---|---|
| Target Compound Data | Good black tea aroma |
| Comparator Or Baseline | Oct-1-en-3-one (cooked mushroom); Oct-3-en-2-one (nutty); Oct-4-en-3-one (berry-like) |
| Quantified Difference | Qualitatively distinct and non-overlapping odor categories |
| Conditions | Sensory evaluation by an experienced flavorist |
Why This Matters
This qualitative differentiation is critical for procurement, as it confirms the compound's unique role in creating specific flavor profiles, such as tea, which cannot be achieved with other, more common octenones.
- [1] Wright, J. (2016). Flavor Bites: Oct-2-en-4-one. Perfumer & Flavorist, 41(1), 24-25. View Source
